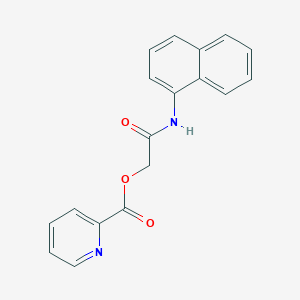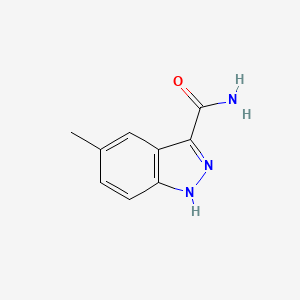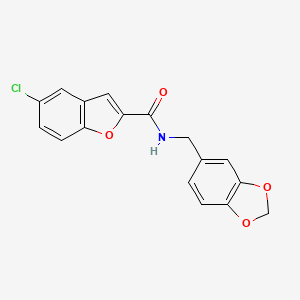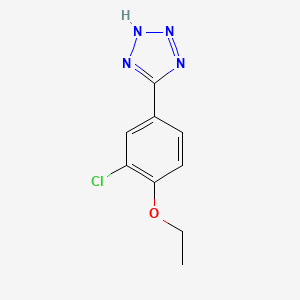![molecular formula C14H19N3O2 B7637479 N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide
Overview
Description
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Antimicrobial and Anticholinesterase Activities : A study synthesized derivatives of this compound and evaluated them for antimicrobial and anticholinesterase activities. Contrary to expectations, the acetylcholinesterase inhibitory activities were found weak. However, significant antifungal activity was observed, especially against Candida parapsilosis (Yurttaş et al., 2015).
Antioxidant, Analgesic, and Anti-inflammatory Properties : Another study synthesized a compound structurally related to N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide, exploring its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. It exhibited noticeable DPPH radical scavenging activity, analgesic and anti-inflammatory activities in comparison with standard treatments (Nayak et al., 2014).
Human Leukocyte Elastase Inhibition : Research on a potent human leukocyte elastase inhibitor involved a convergent synthesis of a compound structurally similar to N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide. The study demonstrated a successful chiral synthesis of key intermediates, contributing to the development of elastase inhibitors (Cvetovich et al., 1996).
Pesticide Potential : N-derivatives of related compounds have been characterized by X-ray powder diffraction, suggesting their potential as pesticides. This research enhances the understanding of the structural properties of these organic compounds (Olszewska et al., 2011).
Anticancer Agents : A study synthesized new derivatives related to this compound and investigated their anticancer activity. Specifically, certain derivatives showed high selectivity and apoptosis induction in human lung adenocarcinoma cells (Evren et al., 2019).
Antidepressant and Cognitive Performance : A compound with a similar structure, N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212), was characterized for its potential as an antidepressant. The studies showed improved mood, cognitive performance, and satisfactory tolerance in animal models (Dekeyne et al., 2012).
properties
IUPAC Name |
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11(18)15-13-5-3-12(4-6-13)14(19)17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRYYHMRCZRVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)


![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)


